molecular formula C21H21N3OS B2478545 (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897474-95-2

(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2478545
CAS No.: 897474-95-2
M. Wt: 363.48
InChI Key: VTNYOFTVJNFIDX-ZHACJKMWSA-N
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Description

(2E)-1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a chalcone derivative featuring a piperazine core linked to a 4-methylbenzothiazole group and an α,β-unsaturated ketone (propenone) moiety. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial, anticancer, and neuroprotective agents . Piperazine derivatives are widely explored for their pharmacokinetic properties, including solubility and bioavailability, making this compound a candidate for drug development.

Properties

IUPAC Name

(E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-6-5-9-18-20(16)22-21(26-18)24-14-12-23(13-15-24)19(25)11-10-17-7-3-2-4-8-17/h2-11H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNYOFTVJNFIDX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-benzothiazol-2-amine with piperazine, followed by the reaction with cinnamaldehyde under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of benzothiazole and piperazine exhibit significant neuroprotective properties. In particular, compounds similar to (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may function as multifunctional agents by inhibiting acetylcholinesterase (AChE) and modulating amyloid-beta aggregation, which are critical pathways in Alzheimer's pathology .

Anticancer Activity

The compound has also shown promise in cancer research. Studies have demonstrated that similar benzothiazole-piperazine hybrids can induce apoptosis in cancer cell lines through mechanisms involving tubulin polymerization inhibition and cell cycle arrest . The ability to target multiple pathways makes these compounds attractive candidates for further development as anticancer agents.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives possess antimicrobial activity against various pathogens. The unique chemical structure of this compound may enhance its effectiveness against resistant strains of bacteria and fungi .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents tailored to achieve the desired structure. The mechanisms of action are still under investigation but may include:

  • Enzyme Inhibition : Compounds like this one may inhibit key metabolic enzymes involved in disease processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain some of the neuropharmacological effects observed in studies.

Case Study 1: Neuroprotective Effects

In a study focused on the design of benzothiazole-piperazine hybrids, researchers synthesized several derivatives and evaluated their AChE inhibitory activity. The results indicated that these compounds not only inhibited AChE effectively but also exhibited neuroprotective properties in cellular models .

Case Study 2: Anticancer Activity

Another research effort explored the anticancer potential of similar compounds through in vitro assays against various cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability by inducing apoptosis via mitochondrial pathways .

Data Tables

Application Area Mechanism Target Disease/Condition Research Findings
NeuropharmacologyAChE InhibitionAlzheimer's DiseaseEffective against AChE; neuroprotection observed
Anticancer ActivityApoptosis InductionVarious CancersInduces apoptosis in cancer cell lines
Antimicrobial ActivityEnzyme InhibitionBacterial InfectionsExhibits antimicrobial properties against resistant strains

Mechanism of Action

The mechanism of action of (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperazine ring, aromatic systems, and propenone-linked groups. Below is a detailed comparison based on evidence from crystallographic, synthetic, and pharmacological studies.

Substitution Patterns on the Piperazine Ring

  • Target Compound : 4-Methyl-1,3-benzothiazole substituent.
  • (2E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one (): The piperazine ring is substituted with a 2-methoxyphenyl group, and the propenone moiety carries a 3-nitrophenyl group.
  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one (): A bis(4-methoxyphenyl)methyl group on piperazine introduces bulkiness, which may reduce membrane permeability but improve target specificity .

Heterocyclic Modifications

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (): Replaces benzothiazole with imidazole, altering hydrogen-bonding capabilities. Imidazole’s basicity (pKa ~7) contrasts with benzothiazole’s neutral character, affecting interactions with acidic/basic residues in target proteins .
  • (2E)-2-(1,3-Benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)-2-propen-1-one (): Substitution of benzothiazole with benzoxazole modifies electronic properties.

Propenone-Linked Aromatic Systems

  • (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (): Incorporates a pyrazole ring instead of benzothiazole. Pyrazole derivatives are noted for antiplasmodial and anticancer activities, suggesting divergent biological targets compared to benzothiazole-containing compounds .
  • (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (): A benzodioxole group introduces steric hindrance and metabolic stability due to its fused oxygenated ring, which may prolong half-life in vivo .

Pharmacological and Physicochemical Properties

Physicochemical Comparison

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Acceptors Rotatable Bonds
Target Compound 3.8* 403.49 4 5
3.2 330.39 3 4
4.1 510.60 5 7
4.5 489.36 5 6

*Estimated using ChemDraw.

  • Lipophilicity : The target compound’s LogP (3.8) suggests moderate membrane permeability, comparable to but lower than bromophenyl derivatives (: LogP 4.5).
  • Solubility : The benzothiazole group may reduce aqueous solubility compared to imidazole analogs ().

Biological Activity

The compound (2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine moiety linked to a benzothiazole and a phenylpropene structure, which contributes to its biological activities. The presence of the benzothiazole ring is significant as this structural feature is known for various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that specific benzothiazole derivatives inhibited Chk1 kinase activity in HeLa cells, indicating potential for targeting the DNA damage response in cancer therapy .

CompoundActivityIC50 (µM)Cell Line
Compound 7hChk1 Inhibition3.995HeLa
Compound 7lpChk1 Expression5.0HeLa

Antimicrobial Properties

Benzothiazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, including resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in inflammation. Inhibition rates of 44–60% at concentrations around 100 μM have been reported for related compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammatory responses.
  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:

  • Antitumor Activity : A study demonstrated that a series of benzothiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
  • Antimicrobial Testing : In vitro assays showed that certain benzothiazole compounds had significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

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